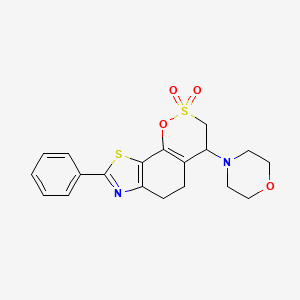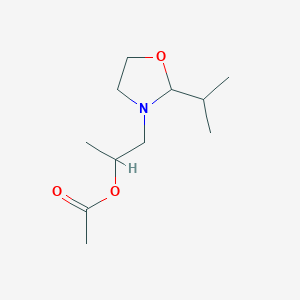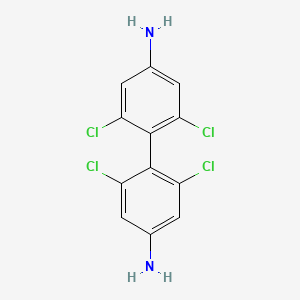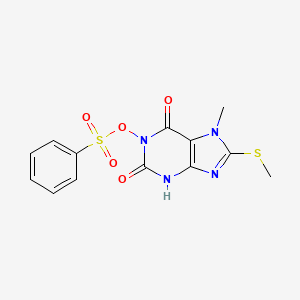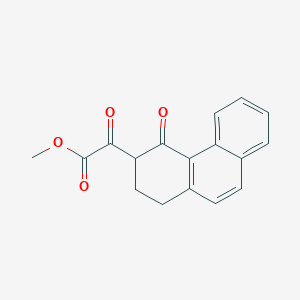
Methyl oxo(4-oxo-1,2,3,4-tetrahydrophenanthren-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 30816 is a compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is known for its role in chemical reactions and its utility in research and industrial applications.
Preparation Methods
The synthesis of NSC 30816 involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary, the general laboratory synthesis involves a series of steps that ensure the purity and stability of the compound. The preparation typically includes:
Initial Reactants: The process begins with the selection of appropriate starting materials.
Reaction Conditions: Specific temperature, pressure, and catalysts are employed to facilitate the reaction.
Purification: The resultant product is purified using techniques such as crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
NSC 30816 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are often used.
Substitution: In this reaction, one functional group in the molecule is replaced by another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
NSC 30816 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biological studies to understand cellular processes and mechanisms.
Medicine: NSC 30816 has potential therapeutic applications and is studied for its effects on various diseases.
Industry: It is used in the production of materials and chemicals, contributing to advancements in industrial processes.
Mechanism of Action
The mechanism by which NSC 30816 exerts its effects involves specific molecular targets and pathways. It interacts with cellular components, leading to changes in cellular functions. The exact pathways depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
NSC 30816 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 125973: Known for its use in cancer research.
NSC 181339-01: Utilized in studies involving protein synthesis inhibitors.
NSC 30816 stands out due to its specific properties and the range of applications it supports.
Properties
CAS No. |
6321-59-1 |
|---|---|
Molecular Formula |
C17H14O4 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
methyl 2-oxo-2-(4-oxo-2,3-dihydro-1H-phenanthren-3-yl)acetate |
InChI |
InChI=1S/C17H14O4/c1-21-17(20)16(19)13-9-8-11-7-6-10-4-2-3-5-12(10)14(11)15(13)18/h2-7,13H,8-9H2,1H3 |
InChI Key |
LQTAXEVLHRVNJC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)C1CCC2=C(C1=O)C3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



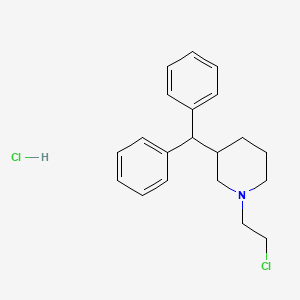
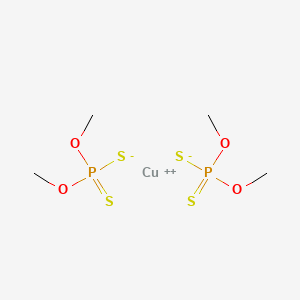
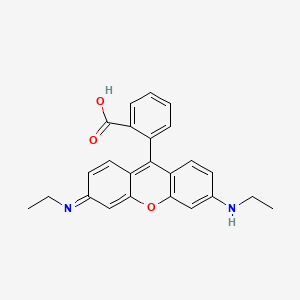
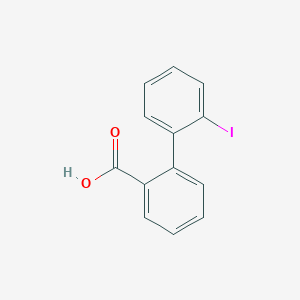

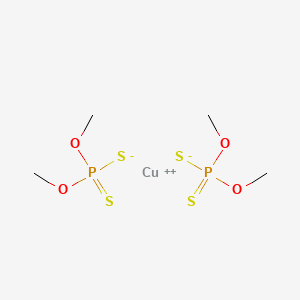
![(3R,4R,5S,7R)-4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-5-carboximidamide](/img/structure/B12807487.png)

